molecular formula C17H21NO3S B2863848 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 2310017-31-1

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2863848
CAS No.: 2310017-31-1
M. Wt: 319.42
InChI Key: FYPHBNZKYQVCLN-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.42. The purity is usually 95%.
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Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article summarizes the available research on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H19NOS
  • Molecular Weight : 273.39 g/mol
  • IUPAC Name : this compound

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticonvulsant properties. For instance, derivatives of propanamide have been evaluated for their efficacy in seizure models:

  • Maximal Electroshock (MES) Test : This test is used to assess the anticonvulsant activity of compounds. Compounds similar to this compound showed protective effects against seizures induced by electrical stimulation.
  • Pentylenetetrazole (PTZ) Test : This model evaluates the ability of compounds to prevent seizures induced by chemical means. Preliminary results suggest that modifications in the structure can enhance activity against PTZ-induced seizures.

The proposed mechanisms through which this compound may exert its biological effects include:

  • GABAergic Modulation : Compounds with similar structures often enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
  • Ion Channel Interaction : The interaction with sodium and calcium channels has been observed in related compounds, contributing to their anticonvulsant effects.

Case Studies

StudyCompoundModelOutcome
4-Dimethylamino-2-benzothiazoleMESSignificant seizure protection with ED50 = 67.65 mg/kg
Ethosuximide DerivativesPTZShowed broad-spectrum anticonvulsant activity
Novel Propanamide AnaloguesKindling ModelExhibited reduced seizure frequency in chronic models

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity (Tox) profile is crucial for understanding the therapeutic potential of this compound:

  • Absorption : Preliminary studies indicate good permeability across biological membranes.
  • Metabolism : The compound shows stability in human liver microsomes, suggesting a favorable metabolic profile.
  • Excretion : Further studies are required to elucidate the excretion pathways.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)8-9-22-14-6-4-3-5-7-14/h3-7,10,16,19H,8-9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPHBNZKYQVCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.